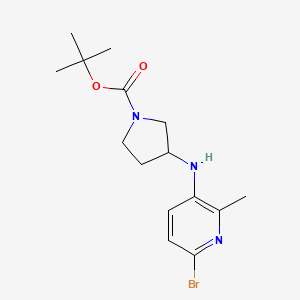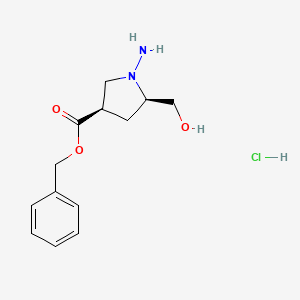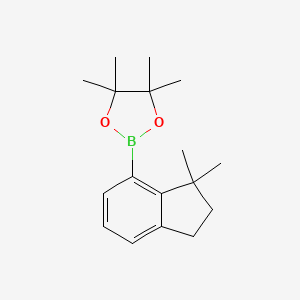
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound features a boron atom bonded to two oxygen atoms and an indane derivative, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-dimethyl-2,3-dihydro-1H-indene with a boronic acid or boronic ester under specific conditions. A common method includes:
Reaction with Boronic Acid: The indane derivative reacts with a boronic acid in the presence of a base such as potassium carbonate and a palladium catalyst.
Reaction with Boronic Ester: The indane derivative can also react with a boronic ester in the presence of a base and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and time) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding borane or other reduced forms.
Substitution: The boronic ester group can be substituted with various nucleophiles, leading to the formation of different organic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers, electronic materials, and other advanced materials due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action for 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boron atom facilitates the transfer of the organic group to the palladium complex, which then couples with the halide.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A similar boronic ester with a phenyl group instead of the indane derivative.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A boronic ester with a bromophenyl group.
Uniqueness
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its indane derivative, which can impart specific steric and electronic properties to the compound. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C17H25BO2 |
|---|---|
Molecular Weight |
272.2 g/mol |
IUPAC Name |
2-(3,3-dimethyl-1,2-dihydroinden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO2/c1-15(2)11-10-12-8-7-9-13(14(12)15)18-19-16(3,4)17(5,6)20-18/h7-9H,10-11H2,1-6H3 |
InChI Key |
RXAGKLHKOHIOIP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCC3(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)
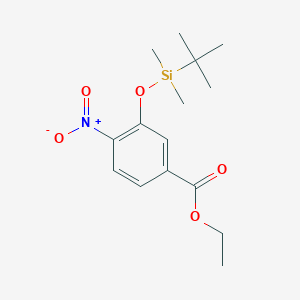
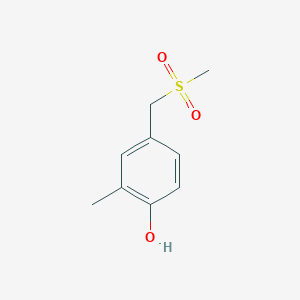
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13927483.png)
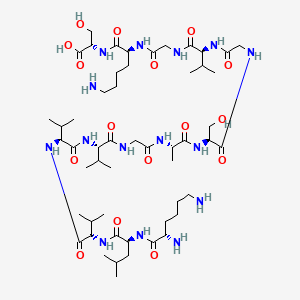
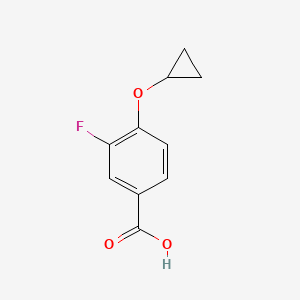

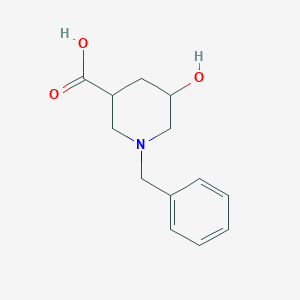
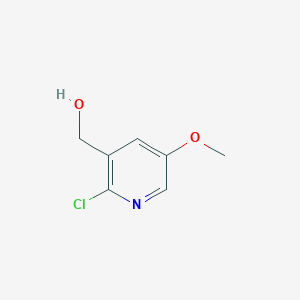
![7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B13927522.png)

